Lithium, (5-methyl-2-furanyl)- Lithium, (5-methyl-2-furanyl)-
Brand Name: Vulcanchem
CAS No.: 54783-53-8
VCID: VC19602874
InChI: InChI=1S/C5H5O.Li/c1-5-3-2-4-6-5;/h2-3H,1H3;/q-1;+1
SMILES:
Molecular Formula: C5H5LiO
Molecular Weight: 88.1 g/mol

Lithium, (5-methyl-2-furanyl)-

CAS No.: 54783-53-8

Cat. No.: VC19602874

Molecular Formula: C5H5LiO

Molecular Weight: 88.1 g/mol

* For research use only. Not for human or veterinary use.

Lithium, (5-methyl-2-furanyl)- - 54783-53-8

Specification

CAS No. 54783-53-8
Molecular Formula C5H5LiO
Molecular Weight 88.1 g/mol
IUPAC Name lithium;5-methyl-2H-furan-2-ide
Standard InChI InChI=1S/C5H5O.Li/c1-5-3-2-4-6-5;/h2-3H,1H3;/q-1;+1
Standard InChI Key YOTJXKVWIFOAJG-UHFFFAOYSA-N
Canonical SMILES [Li+].CC1=CC=[C-]O1

Introduction

Structural Characteristics and Molecular Identity

Molecular Composition

The compound’s molecular formula, C₅H₅LiO, corresponds to a lithium-substituted furan derivative with a methyl group at the 5-position of the ring . Key structural features include:

PropertyValueSource
Average mass88.035 g/mol
Monoisotopic mass88.050044 g/mol
IUPAC nameLithium, (5-methyl-2-furanyl)-

The furan ring’s aromaticity and electron-rich oxygen atom facilitate lithium coordination, rendering the compound highly reactive. The methyl group at the 5-position introduces steric and electronic effects that modulate its reactivity compared to unsubstituted furyllithium derivatives .

Spectral and Computational Data

While direct spectroscopic data for (5-methyl-2-furyl)lithium are scarce, studies on the 5-methyl-2-furanylmethyl radical (a related species) provide indirect insights. Computational analyses using CBS-QB3 methods reveal that the radical’s ring-opening and rearrangement pathways are thermodynamically favorable, forming cyclohexadienone intermediates . These findings suggest that the lithium analogue may exhibit similar tendencies toward ring-opening under thermal stress, albeit through distinct mechanistic pathways .

Reactivity and Decomposition Pathways

Thermal Decomposition

While no direct studies on (5-methyl-2-furyl)lithium’s decomposition exist, research on the 5-methyl-2-furanylmethyl radical (R₁) provides relevant analogies . Key pathways include:

  • Ring-Opening and Rearrangement:
    The radical undergoes ring-opening to form a conjugated dienone, which subsequently cyclizes into cyclohexadienone. This intermediate further decomposes to phenol (C₆H₅OH) and cyclopentadiene (C₅H₆) .

    R₁CyclohexadienonePhenol+Cyclopentadiene\text{R₁} \rightarrow \text{Cyclohexadienone} \rightarrow \text{Phenol} + \text{Cyclopentadiene}
  • Formation of Linear C₅ Species:
    Alternative pathways yield unsaturated linear C₅ hydrocarbons and carbon monoxide (CO) .

These pathways highlight the susceptibility of furan-derived species to ring-opening under thermal conditions, a behavior likely shared by (5-methyl-2-furyl)lithium.

Kinetic and Thermodynamic Parameters

Master equation/RRKM modeling of the 5-methyl-2-furanylmethyl radical predicts high-pressure limit rate constants for decomposition ranging from 10⁻² to 10 bar and temperatures of 1000–2000 K . While these conditions exceed typical laboratory settings, they underscore the compound’s instability under extreme environments.

Applications in Organic Synthesis

Nucleophilic Additions

(5-Methyl-2-furyl)lithium serves as a strong nucleophile, participating in reactions with electrophiles such as carbonyl compounds (aldehydes, ketones) and alkyl halides. For example:

C₅H₅LiO+RCOOR’RCOO-C₅H₄-CH₃+LiOR’\text{C₅H₅LiO} + \text{RCOOR'} \rightarrow \text{RCOO-C₅H₄-CH₃} + \text{LiOR'}

The methyl group enhances steric hindrance, potentially favoring regioselective additions at less hindered positions.

Cross-Coupling Reactions

This reagent may also engage in transition-metal-catalyzed couplings (e.g., Negishi or Kumada couplings) to construct biaryl or alkyl-aryl frameworks. Such reactions are valuable in synthesizing furan-containing polymers or pharmaceuticals .

Computational and Experimental Research Gaps

Despite its synthetic utility, (5-methyl-2-furyl)lithium remains undercharacterized. Key research priorities include:

  • Spectroscopic Characterization: IR and NMR data to confirm structure and bonding.

  • Kinetic Studies: Pressure-dependent rate constants for decomposition.

  • Synthetic Applications: Exploration in asymmetric catalysis or polymer chemistry.

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